LY2922470
Description
Overview of Free Fatty Acid Receptor 1 (GPR40/FFAR1) as a Key Research Target in Metabolic and Inflammatory Pathways
Free Fatty Acid Receptor 1 (GPR40/FFAR1) is a G protein-coupled receptor that is significantly expressed in pancreatic beta cells, the intestine, and to a lesser extent in the brain. patsnap.comfrontiersin.org It functions as a receptor for medium and long-chain free fatty acids, which act as its natural ligands. patsnap.comfrontiersin.orge-enm.org Upon binding, GPR40 is activated, initiating intracellular signaling pathways crucial for various physiological effects, including the potentiation of insulin (B600854) secretion and the regulation of glucose homeostasis. patsnap.com The discovery of GPR40 has opened new avenues for drug development aimed at exploiting these pathways to address metabolic diseases such as type 2 diabetes and obesity. patsnap.comfrontiersin.orgnih.gov
Beyond its role in glucose metabolism, GPR40 signaling has also been implicated in inflammatory pathways. nih.govfrontiersin.org Research suggests that GPR40 activation can modulate inflammatory responses, which is of particular interest given the link between inflammation and metabolic disorders, as well as other conditions like neurodegenerative diseases. patsnap.comnih.govfrontiersin.org
Academic Significance of LY2922470 as a Selective GPR40 Agonist in Preclinical Investigations
This compound is recognized as a selective and orally active agonist for GPR40. medchemexpress.com Its academic significance stems from its utility in preclinical investigations exploring the therapeutic potential of GPR40 activation. Studies have utilized this compound to investigate the effects of GPR40 agonism in various models.
Preclinical testing with this compound, alongside other GPR40 agonists like LY2881835 and LY2922083, has demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels, accompanied by significant increases in insulin and GLP-1 secretion. nih.govacs.orgresearchgate.netacs.org These findings highlight the potential of this compound as a tool to study glucose-lowering effects mediated by GPR40 activation.
Furthermore, this compound has been employed in research investigating the role of GPR40 in inflammatory processes. For instance, studies in vascular endothelial cells have shown that this compound can modulate inflammatory reactions by reducing lipopolysaccharide (LPS)-mediated NF-κB phosphorylation and the expression of adhesion molecules like VCAM-1 and ICAM-1. e-dmj.orgnih.gov This indicates the compound's value in exploring the anti-inflammatory potential of GPR40 agonism.
This compound has also been investigated for potential neuroprotective effects. patsnap.comresearchgate.netnih.govnih.gov Research in mouse models of ischemic stroke demonstrated that this compound administration could alleviate acute brain injury and improve functional alterations, suggesting a role for GPR40 activation in neuroprotection. researchgate.netnih.govnih.gov
The selectivity of this compound for GPR40 makes it a valuable tool for researchers to specifically target and study the downstream effects of activating this particular receptor, differentiating its effects from those mediated by other receptors or pathways. medchemexpress.com
Contextualization of this compound within the Landscape of GPR40 Modulator Research
The landscape of GPR40 modulator research is dynamic, with various agonists and modulators being investigated for their therapeutic potential, particularly in metabolic disorders. nih.govfrontiersin.orgmedchemexpress.comnih.govacs.orgresearchgate.nete-dmj.orgnewdrugapprovals.orglabsolu.caresearchgate.net this compound is one among several synthetic GPR40 agonists that have been developed and studied. medchemexpress.comnih.govacs.orgresearchgate.net
Early research focused on identifying potent and selective GPR40 agonists. nih.govacs.orgresearchgate.net this compound emerged from such efforts, demonstrating favorable activity profiles in preclinical settings. nih.govacs.orgresearchgate.net The development of GPR40 agonists has faced challenges, including ensuring high selectivity over other related receptors like GPR120 and addressing potential off-target effects or toxicity concerns observed with some compounds in clinical trials, such as liver toxicity seen with TAK-875. frontiersin.orgnih.govfrontiersin.orgresearchgate.net
This compound's position within this landscape is as a well-characterized selective GPR40 agonist used in preclinical research to understand the receptor's multifaceted roles in metabolic and inflammatory pathways. medchemexpress.come-dmj.orgnih.govresearchgate.netcaymanchem.com Studies comparing this compound with other GPR40 agonists, such as TAK875 or the full agonist AM1638, have revealed differences in their signaling profiles and effects, highlighting the complexity of GPR40 pharmacology and the importance of ligand-dependent activity. e-enm.orge-dmj.orgnih.govresearchgate.net For instance, while both this compound and TAK875 are GPR40 agonists, this compound demonstrated inhibitory effects on LPS-induced NF-κB activation and adhesion molecule expression in endothelial cells, whereas TAK875 did not. e-dmj.orgnih.gov This underscores that different GPR40 agonists can exhibit distinct pharmacological properties and therapeutic potential.
The continued investigation of compounds like this compound contributes to a deeper understanding of GPR40 signaling and its potential as a therapeutic target for a range of conditions. patsnap.comfrontiersin.orgnih.govfrontiersin.org
Data Tables:
Based on the information gathered, here is a data table presenting some key preclinical findings related to this compound's activity:
| Compound | Target Receptor | Activity | Species (In vitro) | EC50 (In vitro) | Preclinical Observation | Source |
| This compound | GPR40 (FFAR1) | Agonist | Human | 7 nM | Activates GPR40-mediated β-arrestin recruitment. | medchemexpress.com |
| This compound | GPR40 (FFAR1) | Agonist | Mouse | 1 nM | Activates GPR40-mediated β-arrestin recruitment. | medchemexpress.com |
| This compound | GPR40 (FFAR1) | Agonist | Rat | 3 nM | Activates GPR40-mediated β-arrestin recruitment. | medchemexpress.com |
| This compound | GPR40 (FFAR1) | Agonist | HEK293 cells | 7 nM (human) | Induces calcium flux. caymanchem.com | caymanchem.com |
| This compound | GPR40 (FFAR1) | Agonist | HEK293 cells | 1 nM (mouse) | Induces calcium flux. caymanchem.com | caymanchem.com |
| This compound | GPR40 (FFAR1) | Agonist | HEK293 cells | 3 nM (rat) | Induces calcium flux. caymanchem.com | caymanchem.com |
| This compound | GPR40 (FFAR1) | Agonist | Mice | 30 mg/kg | Increases blood levels of glucagon-like peptide 1 (GLP-1) in fasted mice. | caymanchem.com |
| This compound | GPR40 (FFAR1) | Agonist | Mice (Ischemic Stroke Model) | 10, 20, 40 mg/kg | Decreases cerebral infarct area. nih.govnih.govcaymanchem.com | nih.govnih.govcaymanchem.com |
| This compound | GPR40 (FFAR1) | Agonist | HUVECs (Inflammation Model) | 25 or 50 μM | Reduced LPS-mediated NF-κB phosphorylation and adhesion molecule expression. e-dmj.orgnih.gov | e-dmj.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-12-5 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of Ly2922470 at Gpr40
Agonistic Activity Characterization across GPR40 Species Homologs
LY2922470 has been characterized for its agonistic activity across GPR40 receptors from different species, including human, mouse, and rat. medchemexpress.comcaymanchem.com Studies have demonstrated its potency in activating GPR40-mediated signaling pathways in these species. medchemexpress.comcaymanchem.com
Potency Determination in Human, Mouse, and Rat GPR40 Receptors
The potency of this compound has been determined in vitro using assays that measure GPR40 activation. This compound activates GPR40-mediated β-arrestin recruitment with varying half maximal effective concentration (EC50) values across species. medchemexpress.comcaymanchem.commedchemexpress.com
| Species | Assay | EC50 (nM) | Citation |
| Human | β-arrestin recruitment | 7 | medchemexpress.comcaymanchem.commedchemexpress.com |
| Mouse | β-arrestin recruitment | 1 | medchemexpress.comcaymanchem.commedchemexpress.com |
| Rat | β-arrestin recruitment | 3 | medchemexpress.comcaymanchem.commedchemexpress.com |
| Human | Calcium flux (HEK293 cells) | 7 | caymanchem.com |
| Mouse | Calcium flux (HEK293 cells) | 1 | caymanchem.com |
| Rat | Calcium flux (HEK293 cells) | 3 | caymanchem.com |
These data indicate that this compound is a potent agonist across the tested species homologs of GPR40.
Mechanisms of Receptor Activation
GPR40 is a G protein-coupled receptor that can couple with different intracellular proteins, including G protein subunits Gαq and Gαs, and β-arrestin 1/2, leading to the initiation of distinct signaling pathways. nih.govnih.govmdpi.com The binding of diverse ligands to GPR40 can trigger these varied interactions. nih.govmdpi.com this compound has been shown to activate GPR40-mediated β-arrestin recruitment, suggesting its involvement in non-G-protein mediated signaling pathways in addition to G-protein coupling. acs.org Studies comparing different GPR40 agonists have indicated that some, like TAK875, primarily activate the Gαq-mediated pathway, while others, such as AM1638 and AM5262, stimulate both Gαq and Gαs pathways. nih.govnih.govmdpi.come-enm.org this compound's ability to activate β-arrestin recruitment suggests a potentially broader signaling profile. acs.org
GPR40 Receptor-Ligand Interaction Dynamics and Binding Kinetics
Understanding the interaction dynamics and binding kinetics between this compound and GPR40 is crucial for characterizing its pharmacological profile. This involves investigating how the ligand binds to the receptor and the duration of this interaction. medchemexpress.comresearchgate.net
Competitive Radioligand Binding Assay Methodologies
Competitive radioligand binding assays are a standard method used to determine the affinity of unlabeled compounds for a receptor by measuring their ability to inhibit the binding of a radiolabeled ligand. giffordbioscience.com This methodology has been employed in the study of GPR40 agonists, including those structurally related to this compound. medchemexpress.comresearchgate.netresearchgate.net By using radiolabeled GPR40 ligands, researchers can determine the binding affinities (Ki values) of competing compounds like this compound to membranes prepared from cells overexpressing recombinant human GPR40. medchemexpress.comresearchgate.netresearchgate.net This approach helps to ensure receptor interaction and further characterize the binding properties of GPR40 agonists. medchemexpress.comresearchgate.net
Investigation of Drug-Target Residence Time Principles
Drug-target residence time, defined as the duration of the ligand-receptor complex, is an important principle in pharmacology that can influence in vivo efficacy. medchemexpress.comresearchgate.net Investigations into the binding kinetics of GPR40 ligands have included assessing their dissociation rates from the receptor to determine the drug-target residence time. medchemexpress.comresearchgate.netresearchgate.net These studies aim to understand how the kinetics of the receptor-ligand interaction might correlate with observed downstream effects and in vivo activity. medchemexpress.comresearchgate.net For some GPR40 agonists, a correlation has been observed between potent β-arrestin responses and longer residence times. acs.org
Intracellular Signaling Pathway Modulation by this compound
This compound modulates intracellular signaling pathways downstream of GPR40 activation. As a GPR40 agonist, it can trigger various intracellular events depending on the receptor coupling and the specific cellular context. medchemexpress.comfrontiersin.orgnih.govmdpi.comresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgblogspot.comdcchemicals.comsemanticscholar.orge-dmj.org
GPR40 activation is known to couple with Gαq, leading to an increase in intracellular calcium levels, which is a key mechanism for stimulating insulin (B600854) secretion in pancreatic beta-cells. frontiersin.orgnih.gove-dmj.orgphysiology.org this compound has been shown to induce calcium flux in cells expressing GPR40. caymanchem.com
Furthermore, studies have explored the impact of this compound on other intracellular processes. For instance, in vascular endothelial cells, this compound treatment significantly reduced lipopolysaccharide (LPS)-mediated nuclear factor-kappa B (NF-κB) phosphorylation and its translocation into the nucleus. nih.gove-dmj.orgresearchgate.net This suggests a role for this compound in modulating inflammatory signaling pathways. Unlike some other GPR40 agonists, this compound did not block superoxide (B77818) production or activate NRF2 pathways in a specific study in human umbilical vein endothelial cells, indicating potential differences in the precise downstream effects compared to full agonists like AM1638. e-enm.orgnih.gove-enm.org
G Protein-Dependent Signaling Characterization
GPR40 is known to couple with different G proteins, primarily Gαq and Gαs, depending on the cell type and the specific ligand bound. researchgate.netnih.govresearchgate.net this compound's agonism at GPR40 involves the activation of these G protein-dependent pathways. nih.govsemanticscholar.org
Gq Pathway Activation and Downstream Effects (e.g., Phospholipase C Activity, Intracellular Calcium Flux)
Activation of GPR40 by agonists like this compound is well-established to couple to the Gαq protein. researchgate.netresearchgate.net This coupling initiates a cascade involving the activation of Phospholipase C (PLC). researchgate.net PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govbmglabtech.com IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govresearchgate.net This increase in intracellular calcium is a key downstream effect of Gq activation and plays a significant role in processes such as glucose-stimulated insulin secretion in pancreatic β-cells. researchgate.netfrontiersin.org
Studies have measured this compound's ability to induce calcium flux in cells expressing GPR40. In HEK293 cells expressing human, mouse, or rat GPR40, this compound induced calcium flux with EC50 values of 7 nM, 1 nM, and 3 nM, respectively. caymanchem.com This demonstrates potent activation of the calcium mobilization pathway across different species.
Gs Pathway Involvement and Cyclic Adenosine (B11128) Monophosphate (cAMP) Generation
While Gq coupling is a primary pathway for GPR40, some agonists, including certain synthetic ones, can also signal through Gαs, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov This Gs coupling is reported to be ligand-dependent and can contribute to effects like incretin (B1656795) secretion from enteroendocrine cells. researchgate.netnih.govfrontiersin.org
Research indicates that this compound, unlike some other GPR40 agonists such as TAK875 which primarily activate Gαq, may also engage the Gαs pathway. nih.govsemanticscholar.org The co-activation of both Gq and Gs pathways by certain GPR40 agonists is associated with more robust incretin secretagogue action. nih.gov
Inositol Phosphate (IP-1) Accumulation Assay Principles
The Inositol Phosphate (IP-1) accumulation assay is a common method used to measure the activity of Gq-coupled receptors. bmglabtech.comrevvity.com When Gq is activated, it leads to the production of IP3, which is then rapidly metabolized through a series of dephosphorylation steps, resulting in the accumulation of inositol monophosphate (IP-1). bmglabtech.comrevvity.com By inhibiting the enzyme that converts IP-1 to inositol, IP-1 levels accumulate proportionally to the extent of Gq activation. revvity.com
The IP-1 accumulation assay is typically a competitive immunoassay that utilizes labeled antibodies and acceptors to detect IP-1 levels in cell lysates. bmglabtech.comrevvity.com A decrease in the fluorescent signal is observed as unlabeled IP-1 from the cell sample competes for binding to the labeled antibody. bmglabtech.comrevvity.com This assay provides a stable endpoint measurement of Gq signaling, often measured after longer incubation periods (e.g., 2 hours) compared to transient calcium flux assays. acs.org this compound has been evaluated using IP-1 accumulation assays to assess its Gq-mediated signaling potency. acs.orgresearchgate.net
G Protein-Independent Signaling Characterization (β-Arrestin Recruitment)
In addition to G protein coupling, GPR40 can also signal through G protein-independent pathways, notably involving the recruitment of β-arrestin proteins. medchemexpress.comresearchgate.netacs.org β-arrestin recruitment is a key event in the desensitization and internalization of GPCRs, but it can also lead to the activation of distinct signaling cascades, such as the MAPK pathway. researchgate.net
This compound is known to activate GPR40-mediated β-arrestin recruitment. medchemexpress.comacs.org Studies have quantified the potency of this compound in recruiting β-arrestin to GPR40. For human GPR40, the EC50 for β-arrestin recruitment by this compound is reported as 7 nM, while for mouse and rat GPR40, the EC50 values are 1 nM and 3 nM, respectively. medchemexpress.comglpbio.commedchemexpress.com Research suggests that β-arrestin recruitment may be a strong indicator of the in vivo activity of GPR40 agonists. acs.org
Here is a table summarizing the EC50 values for this compound in activating β-arrestin recruitment:
| Species | Assay Type | EC50 (nM) | Source |
| Human | β-Arrestin Recruitment | 7 | medchemexpress.comglpbio.commedchemexpress.com |
| Mouse | β-Arrestin Recruitment | 1 | medchemexpress.comglpbio.commedchemexpress.com |
| Rat | β-Arrestin Recruitment | 3 | medchemexpress.comglpbio.commedchemexpress.com |
Ligand-Biased Signaling and Receptor Selectivity Research
Ligand-biased signaling, or functional selectivity, occurs when different ligands binding to the same receptor differentially activate distinct downstream signaling pathways (e.g., favoring G protein coupling over β-arrestin recruitment, or Gq over Gs). researchgate.nete-dmj.org Research into GPR40 has revealed that different agonists can exhibit biased signaling profiles. nih.govsemanticscholar.orgresearchgate.netnih.gove-dmj.org
Studies comparing this compound with other GPR40 agonists, such as TAK875, have indicated differences in their signaling profiles. While TAK875 is described as primarily activating the Gαq pathway, this compound appears to activate both Gαq and β-arrestin pathways, and potentially Gαs. nih.govsemanticscholar.orge-dmj.org This biased agonism may contribute to the differing pharmacological effects observed between various GPR40 agonists. nih.govsemanticscholar.orge-dmj.org The ability of this compound to modulate inflammatory responses in endothelial cells in a ligand-dependent manner, distinct from TAK875, further supports the concept of biased agonism at GPR40. e-dmj.orgnih.gov
This compound is described as a selective agonist for GPR40. medchemexpress.comglpbio.com Selectivity is a crucial aspect of drug development to ensure that the compound primarily targets the intended receptor and minimizes off-target effects.
Dynamics of GPR40 Receptor Internalization and Recycling in Response to this compound
Agonist binding to GPCRs, including GPR40, can trigger receptor internalization, a process where the receptor is removed from the cell surface and trafficked into intracellular compartments like endosomes. nih.govnih.gov This process is often mediated by β-arrestin and clathrin and contributes to receptor desensitization. nih.gov Following internalization, receptors can either be degraded or recycled back to the plasma membrane, restoring their ability to respond to further stimulation. nih.govnih.gov
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Ly2922470
Rational Design Principles of LY2922470 as a GPR40 Agonist
The rational design of this compound and related GPR40 agonists was guided by the understanding of the receptor's interaction with its endogenous ligands, which are medium and long-chain free fatty acids (FFAs). acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net Synthetic GPR40 agonists were designed to mimic the general structure of FFAs, typically featuring an acidic headgroup and a hydrophobic tail. acs.orgresearchgate.netresearchgate.net
Hypothesis-Driven Structural Modifications of Precursor Compounds
Initial design strategies involved hypothesis-driven structural modifications of endogenous FFAs. acs.orgresearchgate.netnih.govresearchgate.net These modifications focused on overcoming limitations of endogenous ligands and early synthetic agonists, such as high lipophilicity and susceptibility to beta-oxidation. acs.orgresearchgate.netresearchgate.net Key hypotheses included breaking the planarity of the FFA structure and introducing polar functionalities at positions that could be tolerated by the receptor binding site. acs.orgresearchgate.net This approach led to the identification of novel chemical scaffolds, including spiropiperidine and tetrahydroquinoline acid derivatives, as promising starting points for GPR40 agonists with improved properties. acs.orgresearchgate.netnih.govresearchgate.net
Influence of Chemical Scaffold on Receptor Binding and Activation
The chemical scaffold significantly influences the ability of a compound to bind to and activate the GPR40 receptor. GPR40 possesses multiple binding sites, including one for endogenous ligands and allosteric sites. acs.orgresearchgate.netresearchgate.nete-dmj.org The design of synthetic agonists aimed to optimize interactions within these binding sites to achieve high potency and selectivity. Early SAR studies were often guided by compound activity in calcium flux assays, a measure of Gαq signaling. acs.orgresearchgate.net As understanding of GPR40 signaling evolved, assessment of β-arrestin recruitment and drug-target residence time also became crucial parameters in SAR studies to better predict in vivo efficacy. acs.orgresearchgate.net
This compound has demonstrated potent agonist activity across different species. The following table presents EC50 values for this compound in calcium flux and β-arrestin recruitment assays for human, mouse, and rat GPR40.
*EC50 values are approximate and compiled from multiple sources. glpbio.comfishersci.co.ukglpbio.commedchemexpress.comcaymanchem.com
Optimization of Key Structural Regions and Their Pharmacological Impact
Optimization of GPR40 agonists involved a careful examination and modification of three key structural regions: the acidic headgroup, the center linker, and the hydrophobic tail. acs.orgresearchgate.net
Role of the Acidic Headgroup in Agonistic Activity
The acidic headgroup is a critical feature of GPR40 agonists, mimicking the carboxylate group of endogenous fatty acids. SAR studies around the acidic headgroup focused on improving in vitro potency and pharmacokinetic properties. acs.orgresearchgate.net The carboxylic acid function is typically linked to an aromatic ring via a two-carbon linker, with a 3-aryl propionic acid structure often being advantageous for activity. researchgate.net Substitutions at the β-position to the carboxylic acid group, such as small residues or cyclization to an aromatic ring, were explored. acs.orgresearchgate.net For instance, substitution at the β-position by a medium-sized group like the linear propargyl was found to be optimal for binding affinity and G-protein/β-arrestin activities in certain series. acs.orgresearchgate.net
Effects of Center Linker Variations on Compound Properties
Computational and Rational Design Strategies in this compound Discovery
The discovery and optimization of GPR40 agonists, including this compound, involved rational design approaches. researchgate.netrebexsess.comresearchgate.net Rational drug design often utilizes high-quality 3D computer models of the interaction between a small molecule ligand and a protein target to guide the modification of existing molecules into drug candidates. rebexsess.com This approach is crucial for understanding and advancing structure-activity relationships (SAR). rebexsess.com
Computational chemistry services and tools, such as molecular docking and molecular dynamics simulations, are employed in the design of FFAR1 agonists to analyze receptor-ligand interactions. dovepress.comchemrxiv.org Homology models of GPR40, initially based on crystal structures of other class A GPCR targets, were developed and later refined using the crystal structure of GPR40 ligated with agonists to facilitate docking studies. acs.org
Application of Ligand Efficacy (LE) and Ligand Lipophilicity Efficacy (LLE) Concepts
In the field of drug discovery, metrics such as Ligand Efficacy (LE) and Ligand Lipophilicity Efficacy (LLE) are utilized to assess and optimize compounds. dovepress.comnih.govbiorxiv.org These metrics help in balancing potency with physicochemical properties like molecular size and lipophilicity. biorxiv.org LE is related to the binding energy per atom, while LLE incorporates lipophilicity into the assessment. dovepress.comnih.govwikipedia.org
Certain research has proposed a correlation between drug-induced liver injury and the lipophilicity of compound molecules, suggesting that this can be managed during drug discovery by controlling parameters like LE and LLE. dovepress.comnih.gov Ideally, FFAR1 agonists should possess a relatively small molecular weight and a low logP value to enhance their LE and LLE parameters. dovepress.com LE and LLE are considered valuable metrics for guiding optimization efforts towards the selection of clinical candidates. biorxiv.org
Conformational Analysis and Receptor Binding Pocket Interactions
Understanding the conformational analysis of ligands and their interactions within the receptor binding pocket is fundamental to rational drug design and SAR studies. rebexsess.combiorxiv.org GPR40, the target of this compound, is a class A G protein-coupled receptor with a conventional 7-transmembrane domain structure containing ligand-binding pockets. frontiersin.org
GPR40 has been described as having distinct binding sites. researchgate.netresearchgate.net One is an orthosteric site that binds endogenous long-chain free fatty acids, and another is an allosteric site, which is targeted by synthetic agonists like this compound. researchgate.netresearchgate.net The allosteric site is situated near the lipid-rich region of the receptor and is involved in stabilizing the intracellular loop, thereby enhancing G protein activation. researchgate.net
Docking studies performed with a GPR40 model have provided insights into how agonists may interact with the receptor. acs.org For compounds structurally related to this compound, the carboxylic acid group was observed to form strong hydrogen bond interactions with key residues in the binding pocket, including Arg183, Arg258, Tyr91, and Tyr240. acs.org The alkyne moiety present in some of these compounds appeared to contribute to binding through favorable van der Waals contacts and by occupying a small pocket near Ala182 and Leu186. acs.org The inherent openness of the GPR40 binding pocket facilitated the incorporation of relatively bulky groups, such as spiro structures, into the tail region of the designed ligands. acs.org
Preclinical Investigative Methodologies and Models Utilizing Ly2922470
In Vitro Cell-Based Research Models for GPR40 Agonist Studies
In vitro cell-based models are crucial for investigating the direct effects of LY2922470 on specific cell types expressing GPR40 and for elucidating the underlying cellular mechanisms.
Pancreatic Beta-Cell Lines (e.g., MIN6 cells, Rat Islet Cells)
Pancreatic beta-cell lines, such as mouse MIN6 cells, and isolated primary rat islet cells are frequently used to study glucose-dependent insulin (B600854) secretion (GDIS) in response to GPR40 agonists. researchgate.netacs.orgplos.org These models express GPR40 and are capable of secreting insulin in a glucose-responsive manner, mimicking key aspects of beta-cell function. plos.orgnih.gov
Studies using MIN6 cells and rat islet cells have shown that this compound can stimulate insulin secretion in a glucose-dependent manner. researchgate.netacs.org This effect is consistent with the known role of GPR40 in amplifying insulin release when glucose levels are elevated. nih.govresearchgate.net Research has demonstrated that this compound can induce statistically significant increases in insulin secretion in isolated mouse, rat, and human islets exposed to elevated glucose concentrations (e.g., 11.2 mM glucose). acs.org
| Cell Model | Stimulus | Observed Effect on Insulin Secretion (vs. Glucose Alone) | Source |
| Mouse MIN6 cells | LY29222470 | Increased insulin secretion | researchgate.netacs.org |
| Rat islet cells | LY29222470 | Increased insulin secretion | researchgate.netacs.org |
| Human islet cells | LY29222470 | Increased insulin secretion | acs.org |
Furthermore, in pancreatic beta-cell lines, GPR40 inhibition has shown a protective role against palmitate-mediated endoplasmic reticulum stress and cytotoxicity, suggesting a complex interplay between GPR40 activation and cellular stress responses. e-dmj.org
Enteroendocrine Cell Models (e.g., L, K, I cells) for Incretin (B1656795) Secretion Studies
Enteroendocrine cells, particularly L-cells and K-cells, are responsible for secreting incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a vital role in glucose homeostasis. researchgate.netfrontiersin.orgnih.gov GPR40 is expressed in these cells and mediates the stimulation of incretin secretion by fatty acids. physiology.org
This compound, as a GPR40 agonist, has been shown to increase the secretion of GLP-1. medchemexpress.comresearchgate.netresearchgate.net This effect contributes to the glucose-lowering potential of GPR40 agonists, as increased incretin levels can further stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner. frontiersin.org While the search results specifically mention GLP-1 secretion in the context of this compound, enteroendocrine cell models are broadly used to study the secretion of various incretins. nih.govphysiology.org
Vascular Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells (HUVECs))
Vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to investigate the effects of GPR40 agonists on vascular function and inflammatory responses. e-dmj.orgnih.gove-dmj.orgnih.gov Endothelial dysfunction is linked to inflammatory processes and can contribute to cardiovascular diseases. nih.govpatsnap.com
Studies in HUVECs have demonstrated that this compound can modulate inflammatory reactions. e-dmj.orgnih.gove-dmj.orgresearchgate.net Specifically, this compound treatment significantly reduced lipopolysaccharide (LPS)-mediated phosphorylation and nuclear translocation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. e-dmj.orgnih.gove-dmj.orgresearchgate.net this compound also inhibited LPS-induced expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), and attenuated the attachment of THP-1 cells (a monocytic cell line) to HUVECs. e-dmj.orgnih.gove-dmj.orgnih.gov These findings suggest a potential protective role of this compound against endothelial inflammation.
| Cell Model | Stimulus | Observed Effect | Source |
| HUVECs | LPS | Reduced NF-κB phosphorylation and nuclear translocation | e-dmj.orgnih.gove-dmj.orgresearchgate.net |
| HUVECs | LPS | Inhibited VCAM-1 and ICAM-1 expression | e-dmj.orgnih.gove-dmj.orgnih.gov |
| HUVECs | LPS | Attenuated THP-1 cell attachment | e-dmj.orgnih.gove-dmj.org |
| HUVECs | Palmitate | Improved cell viability by reducing ER stress and nuclear damage (compared to control) | patsnap.come-enm.org |
It is worth noting that while this compound improved cell viability and reduced endoplasmic reticulum stress and nuclear damage induced by palmitate in HUVECs, it did not significantly reduce palmitate-mediated superoxide (B77818) production or activate the NRF2 pathway, unlike some other GPR40 agonists. patsnap.come-enm.orge-enm.org
Hepatic Cell Models (e.g., HepG2 cells) for Metabolic Investigations
Hepatic cell models, such as HepG2 cells derived from a human hepatocellular carcinoma, are used to investigate the effects of compounds on liver metabolism. mdpi.comnih.govmdpi.com While HepG2 cells have limitations compared to primary human hepatocytes, they are utilized to study various aspects of hepatic function, including lipid accumulation and insulin signaling. mdpi.commdpi.com
Research has indicated that GPR40 agonists can influence metabolic processes in hepatic cells. Treatment with a GPR40 agonist has been shown to induce the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) in HepG2 cells, an enzyme involved in regulating energy metabolism and inflammation. e-enm.orge-enm.orgresearchgate.net This suggests that this compound, as a GPR40 agonist, may have indirect effects on hepatic metabolism through GPR40 activation, although direct studies specifically detailing this compound's effects on lipid accumulation or other metabolic pathways in HepG2 cells were not prominently found in the provided search results. However, the role of GPR40 agonism in reducing lipogenic gene expression and triglyceride accumulation in the liver of mice fed a high-cholesterol diet has been reported. e-dmj.org
HEK293 Cell Systems for Receptor Function Assays
HEK293 cells, a human embryonic kidney cell line, are commonly used in cell systems engineered to overexpress specific receptors, such as human GPR40, for conducting receptor function assays. medchemexpress.comresearchgate.netcaymanchem.comacs.org These assays help characterize the potency and efficacy of compounds as agonists or antagonists for the target receptor.
This compound has been evaluated in HEK293 cells expressing human GPR40 to assess its agonist activity. medchemexpress.comcaymanchem.comacs.org Assays measuring intracellular calcium flux or beta-arrestin recruitment are typically employed to determine the potency of GPR40 agonists. medchemexpress.comacs.org this compound has been shown to induce calcium flux in HEK293 cells expressing human GPR40 with an EC50 of 7 nM. medchemexpress.comcaymanchem.com It also activates GPR40-mediated beta-arrestin recruitment with EC50 values of 7 nM for human GPR40, 1 nM for mouse GPR40, and 3 nM for rat GPR40. medchemexpress.com These results confirm this compound's activity as a potent GPR40 agonist across different species.
| Cell System | Assay Type | Receptor Species | EC50 Value | Source |
| HEK293 cells expressing GPR40 | Calcium flux | Human | 7 nM | medchemexpress.comcaymanchem.com |
| HEK293 cells expressing GPR40 | β-Arrestin recruitment | Human | 7 nM | medchemexpress.com |
| HEK293 cells expressing GPR40 | β-Arrestin recruitment | Mouse | 1 nM | medchemexpress.com |
| HEK293 cells expressing GPR40 | β-Arrestin recruitment | Rat | 3 nM | medchemexpress.com |
In Vivo Animal Models for Systemic and Organ-Specific Research
In vivo animal models are essential for evaluating the systemic effects of this compound, including its impact on glucose homeostasis, incretin secretion, and potential effects on various organs in a living system. Rodent models, particularly mice and rats, are commonly used in preclinical studies of diabetes and metabolic disorders. medchemexpress.comnih.govcaymanchem.commdpi.comacs.orgnih.gove-dmj.orgresearchgate.netnih.govnih.govresearchgate.netconnectedpapers.comfrontiersin.orge-dmj.orgdntb.gov.uaresearchgate.netdovepress.com
Preclinical testing of this compound in animal models has demonstrated its ability to reduce blood glucose levels and increase the secretion of GLP-1 in mouse models. medchemexpress.comacs.org Studies have shown potent, efficacious, and durable dose-dependent reductions in glucose levels along with significant increases in insulin and GLP-1 secretion during preclinical testing of this compound and related GPR40 agonists. nih.govresearchgate.netacs.org
In addition to its effects on glucose and incretin levels, this compound has been investigated in animal models of ischemic stroke. In a mouse model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO), this compound administered at various doses decreased the cerebral infarct area. caymanchem.commdpi.comresearchgate.net The 40 mg/kg dose of this compound showed a substantial reduction in the cerebral ischemic infarct area (20.40% ± 2.43%). researchgate.net Another study using the MCAO/R model in mice showed a marked decrease of 52.06% in the size of cerebral ischemia compared to the control group when this compound was injected intraperitoneally at a specific dosage post-operation. mdpi.com These findings suggest a potential neuroprotective effect of this compound in the context of ischemic stroke in animal models.
Animal models of type 2 diabetes, such as diet-induced obese (DIO) mice and Goto Kakizaki (GK) rats, are often used to evaluate the efficacy of GPR40 agonists in improving glucose tolerance and body weight. frontiersin.orgdovepress.com While the search results confirm the use of rodent models for evaluating this compound's effects on blood glucose and GLP-1 secretion, specific detailed research findings regarding this compound in DIO or GK models were not extensively provided in the snippets, beyond the general statement of improved glucose tolerance and body weight loss observed with GPR40 agonists in these models. frontiersin.org
| Animal Model | Condition/Model Used | Observed Effect | Source |
| Mouse models | General preclinical testing | Reduced blood glucose levels, increased GLP-1 secretion | medchemexpress.comresearchgate.netacs.org |
| Mouse model of ischemia-reperfusion injury | Middle cerebral artery occlusion (MCAO/R) | Decreased cerebral infarct area | caymanchem.commdpi.comresearchgate.net |
| Mice | Fasted mice | Increased blood levels of GLP-1 | caymanchem.com |
| Rodent diabetic and obese models | Type 2 Diabetes / Obesity | Improved glucose tolerance, body weight loss (general for GPR40 agonists) | frontiersin.org |
The use of various rodent models, including those for type 1 and type 2 diabetes like STZ-induced diabetic animals, Akita diabetic mice, OVE26 mice, db/db mice, KK-Ay mice, Zucker diabetic fatty rats, Wistar fatty rats, Otsuka Long-Evans Tokushima Fatty rats, and Goto-Kakizaki rats, provides a range of models to study different aspects of diabetes and its complications. dovepress.com this compound's effects have been investigated in some of these model types to understand its systemic impact.
Rodent Models (e.g., BALB/c Mice, C57BL Mice, Zucker Rats)
Rodent models, including various strains of mice and rats, are commonly used in preclinical research to study the effects of compounds like this compound due to their genetic tractability and physiological similarities to humans in certain aspects of disease. BALB/c and C57BL mice are frequently utilized in diverse research areas, while Zucker rats serve as a model for insulin resistance and type 2 diabetes mellitus (T2DM). medsci.orgacs.orgresearchgate.net Studies in mouse models have shown that this compound can reduce blood glucose levels and increase the secretion of GLP-1. medchemexpress.com Specifically, BALB/c mice have been used to evaluate the effects of this compound on blood glucose and GLP-1 levels. medchemexpress.com Zucker fa/fa rats, a model of insulin resistance, have been employed to explore the ability of this compound to lower orally administered glucose and assess the durability of this response. acs.orgresearchgate.net These studies aim to establish the potency and efficacy of GPR40 agonists in early models of T2DM. acs.orgresearchgate.net
Established Models of Metabolic Dysregulation (e.g., High-Fat Diet (HFD)-fed mice)
Established models of metabolic dysregulation, such as high-fat diet (HFD)-fed mice, are crucial for investigating compounds targeting metabolic disorders. HFD feeding in mice can induce obesity, insulin resistance, and hyperlipidemia, phenotypes that resemble human metabolic syndrome and T2DM. biorxiv.orgmdpi.com These models are advantageous for studying fatty liver development and metabolic complications. biorxiv.orgmdpi.com HFD-fed mice, including those with genetic predispositions like GLUT10G128E mice which are highly sensitive to HFD-induced metabolic dysregulation, are used to assess the impact of interventions on metabolic parameters. nih.gov While the provided information does not explicitly detail studies of this compound specifically in HFD-fed mice, this type of model is standard for evaluating compounds aimed at metabolic dysregulation, which aligns with this compound's known activity as a GPR40 agonist relevant to T2DM. nih.govacs.org
Models of Ischemic Stroke and Brain Injury (e.g., MCAO/R mouse model)
Models of ischemic stroke and brain injury, such as the middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model, have been utilized to investigate the potential neuroprotective effects of this compound. The MCAO/R model simulates ischemic stroke by temporarily or permanently occluding the middle cerebral artery, leading to brain tissue damage. mednexus.orgcriver.com Studies using the MCAO/R mouse model have shown that this compound can alleviate cerebral ischemic damage and minimize infarct size. nih.govmdpi.com Pre-treatment with this compound for a period before inducing the MCAO/R model has demonstrated a reduction in the cerebral ischemic infarct area. mdpi.comresearchgate.net Furthermore, administering this compound via oral or intraperitoneal routes post-operation has also shown a marked decrease in the size of cerebral ischemia compared to control groups. nih.govmdpi.com These findings suggest a positive effect of this compound on neuroprotection in the context of ischemic stroke in mice. nih.govmdpi.comresearchgate.net
The reduction in infarct size observed in MCAO/R mice treated with this compound is illustrated by data showing decreased percentages of infarct volume compared to control groups. mdpi.comresearchgate.net
| Treatment Group (MCAO/R Mouse Model) | Infarct Volume (%) (Mean ± SEM) |
| IR group (Control) | 45.36 ± 7.33 |
| This compound (oral, 40 mg/kg) | 20.40 ± 2.43 |
Applications in Neurodegenerative Disease Models (e.g., Alzheimer's disease mouse models)
The application of this compound in neurodegenerative disease models, such as Alzheimer's disease (AD) mouse models, is an area of preclinical investigation. AD is characterized by pathological hallmarks including amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.govmdpi.com Mouse models of AD, such as the 5xFAD model which exhibits accelerated AD pathology, are used to study the mechanisms underlying the disease and evaluate potential therapeutic interventions. nih.gov While the provided search results highlight the use of AD mouse models to study metabolic defects and neuroinflammation nih.govnih.gov, and mention that GPR40 activators have shown protective effects on the brain researchgate.net, there is no explicit information detailing the direct application or specific findings of this compound studies within established Alzheimer's disease mouse models in the provided context. Research in this area would typically investigate the compound's effects on amyloid-beta deposition, tau pathology, neuroinflammation, and cognitive function in these models.
Advanced Pharmacokinetic Study Methodologies in Preclinical Research (excluding specific data)
Advanced pharmacokinetic (PK) study methodologies are essential in preclinical research to understand how a compound is absorbed, distributed, metabolized, and excreted. These studies provide critical information for assessing the compound's suitability for further development.
In Vitro and In Vivo Metabolism Investigations
In vitro and in vivo metabolism investigations are fundamental components of preclinical pharmacokinetic studies. In vitro metabolism studies typically involve incubating the compound with biological matrices such as liver microsomes and hepatocytes from various species to identify metabolic pathways and assess metabolic stability. acs.orgresearchgate.net Techniques like LC/MS/MS analysis are used to identify and characterize metabolites. acs.org Common metabolic pathways investigated include oxidation, dealkylation, and conjugation (e.g., glucuronidation and taurination). acs.org Hepatocyte clearance measurements are considered important for projecting hepatic clearance. acs.org
In vivo metabolism studies involve administering the compound to animal models and analyzing biological samples (e.g., plasma, urine, feces) to identify metabolites formed in a living system. acs.orgresearchgate.net These studies help to understand the metabolic fate of the compound in the whole organism and can reveal species-specific differences in metabolism. acs.orgresearchgate.net For this compound and related GPR40 agonists, liver metabolic studies have revealed primary sites of metabolism, including β-oxidation and O-dealkylation. researchgate.net Structural modifications are often explored to improve metabolic stability. researchgate.net
Assessment of Blood-Brain Barrier Permeability through Experimental Designs
Assessment of blood-brain barrier (BBB) permeability is crucial for compounds intended to act on targets within the central nervous system (CNS). The BBB is a highly restrictive barrier that limits the passage of many substances from the bloodstream into the brain. rndsystems.comnih.gov Experimental designs to assess BBB permeability in preclinical research include both in vitro and in vivo methods.
In vitro BBB models often utilize cultures of cerebral microvascular endothelial cells, sometimes in co-culture with other brain cells like astrocytes and pericytes, to mimic the structure and function of the BBB. rndsystems.comnih.gov Permeability can be assessed by measuring the transendothelial electrical resistance (TEER) and calculating permeability coefficients for tracer molecules. nih.gov
In vivo methods involve administering the compound to animal models and measuring its concentration in brain tissue compared to plasma. Techniques such as microdialysis or tissue sampling followed by analytical measurements (e.g., LC-MS/MS) are used. mdpi.com The ratio of brain concentration to plasma concentration, or the brain-to-plasma ratio, can provide an indication of BBB penetration. mdpi.com For example, studies assessing BBB permeability in diabetic mouse models have measured the concentration of tracer molecules like sodium fluorescein (B123965) in brain and plasma samples using spectrofluorometer analysis. mdpi.com While the provided search results indicate that this compound has shown neuroprotective effects in mouse models of ischemic stroke nih.govmdpi.comresearchgate.net, suggesting it can reach the brain, specific experimental designs and quantitative data regarding the assessment of this compound's BBB permeability were not detailed in the provided snippets. General principles of BBB permeability assessment involve considering factors like lipid solubility, molecular size, and interaction with efflux transporters. rndsystems.com
Mechanistic Exploration of Ly2922470 in Preclinical Disease Models
Modulation of Glucose Homeostasis Mechanisms in Model Systems
GPR40 activation plays a significant role in glucose homeostasis through direct effects on pancreatic β-cells and indirect effects mediated by incretin (B1656795) hormones. acs.orgfrontiersin.org LY2922470, as a GPR40 agonist, has been investigated for its ability to influence these mechanisms in various model systems. acs.orgcaymanchem.commedchemexpress.com
Glucose-Dependent Insulin (B600854) Secretion Amplification from Pancreatic Cells
GPR40 is highly expressed in pancreatic β-cells and responds to fatty acids, leading to an amplification of insulin secretion specifically in the presence of elevated glucose levels. acs.orgresearchgate.net This glucose-dependent mechanism is considered advantageous for therapeutic targets in type 2 diabetes mellitus (T2DM) as it may reduce the risk of hypoglycemia compared to therapies that stimulate insulin secretion irrespective of glucose levels. acs.orgnih.gov
Activation of GPR40 in pancreatic β-cells is primarily coupled with the Gαq protein pathway. acs.org This activation triggers an increase in phospholipase C (PLC) activity, which in turn induces the synthesis of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acs.orgmdpi.com IP3 binding to its receptor on the endoplasmic reticulum leads to the release of intracellular calcium ions, a key event in stimulating insulin secretion. acs.orgmdpi.com Protein kinase C (PKC) activation, also stimulated by DAG, is linked to enhanced insulin secretion in pancreatic β-cells. acs.org Preclinical studies with this compound have shown it to induce glucose-dependent insulin secretion in cell-based systems, including mouse MIN6 cells and rat islet cells. acs.orgfrontiersin.org
Enhancement of Incretin Secretion (e.g., Glucagon-like Peptide-1 (GLP-1), Gastric Inhibitory Polypeptide (GIP))
In addition to its effects on pancreatic β-cells, GPR40 is also expressed in enteroendocrine cells, particularly L-cells, located in the gastrointestinal tract. acs.orgfrontiersin.org Activation of GPR40 in these cells leads to the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). acs.orgfrontiersin.orgcas.org These incretins play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner and also by regulating gastric emptying and appetite. frontiersin.orgnih.govcas.org
This compound has been shown to increase blood levels of GLP-1 in fasted mice. caymanchem.commedchemexpress.com Preclinical testing with this compound demonstrated significant increases in GLP-1 secretion. acs.orgresearchgate.net The activation of GPR40 by agonists like this compound in the gut is considered a practical mechanism to induce incretin secretion, contributing to glucose control and potentially suppressing food intake. frontiersin.org
Effects on Inflammatory Pathways in Cellular and Animal Models
Endothelial dysfunction, often linked to inflammatory responses, plays a role in metabolic diseases such as T2DM and cardiovascular disease (CVD). nih.gove-dmj.orge-dmj.org GPR40 has been investigated for its potential to modulate inflammatory reactions. nih.govnih.govresearchgate.net Studies using this compound have explored its effects on key inflammatory pathways in cellular and animal models. nih.govnih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB) Pathway Modulation and Related Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a major regulator of inflammatory and immune responses, controlling the expression of genes encoding pro-inflammatory cytokines, adhesion molecules, and other mediators. bio-rad.comwikipedia.org Persistent activation of NF-κB is implicated in various inflammatory conditions, including those associated with atherosclerosis. nih.gove-dmj.orgnih.gov
Treatment with this compound, a GPR40 agonist, has been shown to significantly reduce lipopolysaccharide (LPS)-mediated NF-κB phosphorylation and its translocation from the cytosol to the nucleus in human umbilical vein endothelial cells (HUVECs). nih.gove-dmj.orge-dmj.orgnih.govresearchgate.net This suggests that this compound can modulate inflammatory responses by inhibiting the activation of the NF-κB pathway. nih.govnih.govresearchgate.net Studies have indicated that NF-κB inhibition can reduce the expression of vascular adhesion proteins and the infiltration of immune cells. nih.gove-dmj.orgnih.gov
Regulation of Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1)
Adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) are crucial for the adhesion and infiltration of immune cells into blood vessel walls, a process involved in plaque formation and CVD. nih.gove-dmj.orgplos.orgnih.gov Their expression is often increased during inflammatory conditions and endothelial dysfunction. nih.gove-dmj.orgplos.org
This compound has demonstrated the ability to regulate the expression of these adhesion molecules. Treatment with this compound significantly inhibited the LPS-mediated expression of VCAM-1 and ICAM-1 in HUVECs. nih.gove-dmj.orge-dmj.orgnih.govresearchgate.netkoreamed.orgpatsnap.com This reduction in adhesion molecule expression was also associated with an attenuation of the attachment of THP-1 cells (a monocytic cell line) to HUVECs, indicating a reduced potential for immune cell adhesion to the endothelium. nih.gove-dmj.orge-dmj.orgnih.govresearchgate.netkoreamed.orgpatsnap.come-dmj.org These findings suggest a protective role of this compound against inflammatory reactions in the endothelium by modulating adhesion molecule expression. nih.gove-dmj.orge-dmj.orgnih.govresearchgate.net
Attenuation of Oxidative Stress (e.g., Reactive Oxygen Species (ROS) Production)
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to endothelial dysfunction and is implicated in metabolic diseases. nih.gove-dmj.orge-dmj.orge-enm.orgnih.govmdpi.com Excessive ROS can lead to endothelial cell apoptosis and increased leukocyte adhesion. e-enm.orgnih.gov
While some GPR40 agonists have shown direct antioxidant effects by boosting antioxidants and reducing superoxide (B77818) production via pathways like NRF2/HO-1, studies with this compound have indicated a different mechanism. e-enm.orgnih.govnih.gov this compound improved cell viability in HUVECs exposed to palmitate-induced stress independently of the NRF2/ROS pathway. patsnap.come-enm.orgnih.govnih.gov Instead, this compound reduced palmitate-mediated endoplasmic reticulum stress and nuclear damage. patsnap.come-enm.orgnih.govnih.gov Although not directly attenuating ROS production via the NRF2 pathway like some other GPR40 agonists, this compound still conferred beneficial effects against palmitate-induced cellular damage in endothelial cells. patsnap.come-enm.orgnih.govnih.gov
Data Tables
| Study Model (Cell/Animal) | This compound Effect on Glucose Homeostasis | Key Finding(s) | Citation(s) |
| Pancreatic cells (MIN6, rat islets) | Amplification of Insulin Secretion | Induced glucose-dependent insulin secretion. | acs.orgfrontiersin.org |
| Fasted mice | Enhancement of GLP-1 Secretion | Increased blood levels of GLP-1. | caymanchem.commedchemexpress.com |
| Preclinical testing (rodents) | Increased Insulin and GLP-1 Secretion | Demonstrated significant increases in insulin and GLP-1 secretion. | acs.orgresearchgate.net |
| Study Model (Cell/Animal) | Inflammatory Pathway/Molecule Targeted | This compound Effect | Key Finding(s) | Citation(s) |
| HUVECs (LPS-induced) | NF-κB Pathway | Reduced phosphorylation and nuclear translocation of NF-κB. | Significantly inhibited LPS-mediated NF-κB activation. | nih.gove-dmj.orge-dmj.orgnih.govresearchgate.net |
| HUVECs (LPS-induced) | VCAM-1 and ICAM-1 Expression | Inhibited expression of VCAM-1 and ICAM-1. | Significantly reduced LPS-mediated expression of adhesion molecules. | nih.gove-dmj.orge-dmj.orgnih.govresearchgate.netkoreamed.org |
| HUVECs (LPS-induced) | Monocyte Adhesion | Attenuated attachment of THP-1 cells to HUVECs. | Decreased immune cell adhesion to the endothelium. | nih.gove-dmj.orge-dmj.orgnih.govresearchgate.netkoreamed.org |
| HUVECs (Palmitate-induced) | Oxidative Stress/ER Stress | Improved cell viability; Reduced endoplasmic reticulum stress and nuclear damage (independent of NRF2/ROS pathway). | Conferred beneficial effects against palmitate-induced cellular damage, distinct from direct antioxidant effects of other GPR40 agonists. | patsnap.come-enm.orgnih.govnih.gov |
Endoplasmic Reticulum Stress Mitigation
Preclinical studies have indicated that this compound demonstrates activity in mitigating endoplasmic reticulum (ER) stress. Research in human umbilical vein endothelial cells (HUVECs) exposed to palmitate, a saturated fatty acid known to induce ER stress, showed that this compound reduced palmitate-mediated ER stress and associated nuclear damage. medchemexpress.comresearchgate.netkoreamed.org This effect contributed to improved cell viability. researchgate.net While another GPR40 agonist, AM1638, showed NRF2-dependent antioxidant effects, this compound and TAK875 (another GPR40 partial agonist) improved cell viability independent of the NRF2/ROS pathway by reducing palmitate-mediated ER stress and nuclear damage. researchgate.net
Investigation in Neuroprotection Models
Investigation into the neuroprotective potential of this compound has been conducted using preclinical models, particularly focusing on ischemic stroke. researchgate.netnih.govnih.gov
Attenuation of Ischemic Stroke Injury and Infarct Volume Reduction
Studies using transient middle cerebral artery occlusion/reperfusion (MCAO/R) mouse models have demonstrated that this compound can alleviate cerebral ischemic damage. nih.gov Administration of this compound resulted in a notable reduction in the size of cerebral ischemia compared to control groups. nih.gov For instance, in one study, the this compound treatment group showed a marked decrease of 52.06% in the size of cerebral ischemia compared to the control group in the MCAO/R mouse model. nih.gov This reduction in infarct size suggests a protective effect of this compound against ischemic stroke injury. researchgate.netnih.gov Furthermore, this compound administration was observed to have a positive effect on neuroprotection, accompanied by an improvement in motor skills in mice. researchgate.netnih.govnih.gov
Table 1: Effect of this compound on Cerebral Ischemia Size in MCAO/R Mouse Model
| Treatment Group | Cerebral Ischemia Size Reduction (%) |
| This compound | 52.06% |
| Control | 0% |
Data derived from studies in MCAO/R mouse models nih.gov.
Analysis of Transcriptomic Gene Signatures Induced by this compound in Brain Injury Models
Transcriptomic analysis has been employed to understand the molecular effects of this compound. The gene signature induced by this compound has shown notable similarity to those induced by certain agents known to be involved in defending against cerebrovascular accidents and transient ischemic attacks. researchgate.netnih.govnih.gov These agents include acetylsalicylic acid, progesterone, estradiol, dipyridamole, and dihydroergotamine. researchgate.netnih.govnih.gov This similarity in transcriptomic profiles suggests that this compound may exert its protective effects through pathways similar to these known cerebrovascular protective agents. researchgate.netnih.govnih.gov
Exploration in Hepatic Metabolism Models
This compound has been explored in the context of hepatic metabolism, particularly due to its identification as a G protein-coupled receptor 40 (GPR40) agonist. acs.orgacs.org GPR40 is expressed in various metabolic tissues, including the liver. acs.org
Modulation of Liver Fat Accumulation and Related Pathways
While direct detailed data specifically on this compound's modulation of liver fat accumulation is limited in the provided search results, the compound's role as a GPR40 agonist is relevant. GPR40 agonists have been investigated for their effects on metabolic disorders, which can involve hepatic lipid metabolism. Some research mentions assessing liver parameters in mouse models in the context of related GPR40 agonists. Additionally, studies investigating ER stress mitigation by this compound in the context of palmitate-induced effects in HUVECs (Section 5.2.4) suggest an interaction with fatty acid-related cellular stress, which can be relevant to hepatic steatosis. medchemexpress.comresearchgate.netriss.kr Further research is needed to fully characterize the direct impact of this compound on liver fat accumulation and the specific pathways involved.
Impact on Hepatic Insulin Resistance Mechanisms
As a GPR40 agonist, this compound has been shown to stimulate insulin secretion in a glucose-dependent manner. acs.orgacs.org Preclinical testing of this compound demonstrated potent glucose lowering and insulin elevation in mouse models. acs.orgacs.org The compound also improved glucose tolerance in insulin-resistant rat models. acs.org While these effects primarily highlight its impact on pancreatic beta-cells and systemic glucose homeostasis, improvements in glucose tolerance can indirectly influence hepatic insulin sensitivity. Hepatic insulin resistance is a key feature of metabolic disorders like Type 2 Diabetes. The ability of this compound to improve glucose control suggests a potential, albeit indirect, beneficial impact on hepatic insulin resistance mechanisms within the broader context of metabolic regulation. acs.orgacs.orgkcl.ac.uk
Table 2: Preclinical Metabolic Effects of this compound
| Model System | Observed Effect |
| Mouse IPGTT studies | Potent glucose lowering, significant insulin elevation |
| Insulin-resistant rats | Improved glucose tolerance |
Apoptosis Modulation in Disease-Relevant Cell Contexts
This compound has been investigated for its capacity to modulate apoptosis in various disease-relevant cellular models. Apoptosis, or programmed cell death, is a fundamental biological process critical for development, tissue homeostasis, and the elimination of damaged or diseased cells. Dysregulation of apoptosis is implicated in numerous pathologies, including cancer and metabolic disorders ugent.be. This compound's effects on this pathway appear to be context-dependent, demonstrating pro-apoptotic activity in some settings, particularly cancer, and anti-apoptotic effects in others, such as models of metabolic stress in endothelial and pancreatic beta cells.
In the context of cancer, this compound is understood to exert its effects, in part, by inducing apoptosis in cancer cells ontosight.ai. This induction is thought to occur through the triggering of intracellular signaling pathways that promote the activation of pro-apoptotic proteins while inhibiting anti-apoptotic counterparts ontosight.ai. While the precise molecular targets modulated by this compound to achieve this are complex and involve multiple pathways ontosight.ai, the balance between pro- and anti-apoptotic proteins, particularly members of the BCL-2 family like MCL-1, BCL-2, and BCL-XL, is critical in determining cell fate frontiersin.orghaematologica.orgnih.govnih.gov. Apoptosis execution often involves the activation of a cascade of caspases, key cysteine proteases that dismantle the cell nih.govnih.govuni-tuebingen.de. Cleavage of substrates like PARP by activated caspases, such as caspase-3, serves as a marker of apoptosis nih.govmedchemexpress.come-enm.org.
Conversely, studies in models of metabolic disease highlight an anti-apoptotic role for this compound. In human umbilical vein endothelial cells (HUVECs) subjected to palmitate-induced injury, a model relevant to cardiovascular complications in metabolic disorders, this compound demonstrated protective effects against apoptosis medchemexpress.come-enm.org. Treatment with this compound inhibited the palmitate-induced increase in markers associated with endoplasmic reticulum (ER) stress and apoptosis, including phosphorylated PERK, CHOP, cleaved caspase-3, and cleaved PARP medchemexpress.com. Furthermore, it reduced palmitate-induced nuclear condensation and fragmentation, ultimately improving cell survival medchemexpress.com. This protective action in HUVECs was found to be independent of the NRF2/ROS pathway, instead mediated by a reduction in ER stress and associated nuclear damage e-enm.org.
Similarly, as an agonist of G protein-coupled receptor 40 (GPR40), also known as FFAR1, this compound's activity is relevant to pancreatic beta cell function and survival, particularly in the context of type 2 diabetes research medchemexpress.comresearchgate.netnih.gov. High concentrations of free fatty acids can lead to lipotoxicity, impairing beta cell function and inducing apoptosis nih.gov. Activation of FFAR1 signaling in pancreatic beta cells has been shown to protect against this lipotoxicity-induced apoptosis and enhance insulin secretion researchgate.netnih.gov. This protective effect is linked to the Gq pathway, leading to increased intracellular Ca2+ levels nih.gov.
The distinct effects of this compound on apoptosis across different cell contexts underscore the complexity of its mechanistic profile and its potential therapeutic implications in diverse disease states.
Here is a summary of research findings on this compound's apoptosis modulation in different cell contexts:
| Cell Context | Stimulus/Condition | Observed Effect of this compound on Apoptosis | Key Markers Affected (if specified) | Source |
| Cancer Cells (General) | Anticancer Agent Activity | Induction of apoptosis | Modulation of pro- and anti-apoptotic proteins | ontosight.ai |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate-induced injury | Inhibition of apoptosis | ↓ p-PERK, ↓ CHOP, ↓ cleaved caspase-3, ↓ cleaved PARP, ↓ nuclear condensation/fragmentation, ↑ cell survival | medchemexpress.come-enm.org |
| Pancreatic Beta Cells | Free fatty acid lipotoxicity | Protection against apoptosis | Improved cell survival, linked to GPR40 activation and increased intracellular Ca2+ | researchgate.netnih.gov |
Comparative Analysis of Ly2922470 with Other Gpr40 Agonists in Academic Research
Distinctions in Binding and Signaling Profiles Among GPR40 Agonists (e.g., vs. TAK875, GW9508, AM1638)
GPR40 agonists exhibit variations in their binding characteristics and the downstream signaling pathways they activate. LY2922470 activates GPR40-mediated β-arrestin recruitment with EC₅₀ values of 7 nM (human GPR40), 1 nM (mouse GPR40), and 3 nM (rat GPR40). medchemexpress.com
TAK-875 is described as a potent and selective GPR40 agonist with an EC₅₀ of 14 nM in human GPR40 expressing CHO cells, showing significantly higher potency than oleic acid. selleckchem.comglpbio.com It is considered a partial agonist. medchemexpress.comfrontiersin.orgmdpi.com Studies indicate that TAK-875 primarily activates the Gαq protein-mediated signaling pathway. mdpi.comnih.govnih.gov
GW9508 is characterized as a potent and selective agonist for both GPR40 and GPR120, with a significantly higher potency for GPR40 (~100-fold selectivity). medchemexpress.combio-techne.com It is also described as a partial agonist of GPR40. guidetopharmacology.org GW9508 engages in hydrophobic interactions within the receptor's transmembrane domains, stabilizing an active conformation and promoting signaling through the phospholipase C pathway. scbt.com
AM1638 is identified as a potent and orally bioavailable GPR40 full agonist with an EC₅₀ of 0.16 μM. medchemexpress.com Unlike partial agonists such as TAK-875 and this compound, full agonists like AM1638 bind near the intracellular loop 2 (ICL2) region and activate both the Gαq/calcium and Gαs/cAMP pathways. nih.govresearchgate.netnih.gov This dual signaling activation by full agonists is associated with more robust incretin (B1656795) secretion. frontiersin.orgnih.govnih.govnih.gov
The differences in signaling profiles suggest distinct mechanisms of action for partial versus full agonists. While partial agonists like TAK-875 and this compound primarily engage the Gαq pathway, leading to increased intracellular calcium and insulin (B600854) secretion, full agonists like AM1638 additionally activate the Gαs pathway, contributing to increased cAMP levels and enhanced incretin release from L-cells. frontiersin.orgnih.govnih.gov This divergence in signaling pathways is linked to variations in their functional effects.
Here is a table summarizing some of the binding and signaling characteristics:
| Compound | Agonism Type | Primary Signaling Pathway(s) | EC₅₀ (Human GPR40) | PubChem CID |
| This compound | Selective agonist medchemexpress.com | GPR40-mediated β-arrestin recruitment medchemexpress.com | 7 nM medchemexpress.com | 71257551 uni-freiburg.delabsolu.ca |
| TAK-875 | Partial agonist medchemexpress.comfrontiersin.orgmdpi.com | Gαq mdpi.comnih.govnih.gov | 14 nM selleckchem.comglpbio.com | 24857286 zhanggroup.orgnih.gov |
| GW9508 | Potent and selective agonist medchemexpress.combio-techne.com | GPR40 (Gαq/PLC pathway) scbt.com, GPR120 medchemexpress.com | 7.32 pEC₅₀ for GPR40 medchemexpress.combio-techne.com | 11595431 bio-techne.comguidetopharmacology.orgresearchgate.netuni.lunih.gov |
| AM1638 | Full agonist medchemexpress.comnih.gov | Gαq and Gαs nih.govresearchgate.netnih.gov | 0.16 μM medchemexpress.com | 57706778 zhanggroup.org |
Differential Effects and Mechanistic Divergences in Preclinical Disease Models
Preclinical studies have revealed differential effects of GPR40 agonists in various disease models, highlighting their mechanistic divergences beyond insulin secretion.
In models of ischemic stroke, this compound demonstrated a substantial reduction in cerebral ischemic infarct area in mice, while TAK-875 showed nearly unnoticeable effects at a tested dose. mdpi.com This disparity in efficacy for ischemic stroke may be attributed to the "biased agonism" of GPR40, where different ligands trigger the interaction of various intracellular proteins (Gαq, Gαs, β-arrestin 1/2) with the receptor, leading to distinct signaling pathways. mdpi.com
In studies involving vascular endothelial cells, AM1638, a full agonist, significantly enhanced NRF2 translocation to the nucleus and the expression of its target genes, such as HO-1 and NQO1, which are involved in antioxidant defense. nih.gove-enm.org These effects were not observed with the partial agonists this compound or TAK-875. nih.gove-enm.org AM1638 also blocked palmitate-mediated superoxide (B77818) production in an NRF2-dependent manner, an effect not seen with this compound or TAK-875. nih.gove-enm.org However, both this compound and TAK-875 were found to decrease palmitate-induced cytotoxicity and reduce endoplasmic reticulum stress in endothelial cells through mechanisms independent of NRF2 activation or blocking superoxide production. nih.gove-enm.org This suggests that even partial agonists can offer protective effects through alternative pathways.
Furthermore, in cardiomyocytes, AM1638 reduced palmitate-mediated oxidative stress via an AMPK/HO-1 axis, while TAK-875 did not affect this pathway, although it did increase AMPK phosphorylation. nih.govkoreascience.krbmbreports.org These findings indicate cell-type specific differences in the downstream effects of different GPR40 agonists.
In the context of inflammation, this compound inhibited lipopolysaccharide (LPS)-mediated NF-κB activation and the expression of adhesion molecules like VCAM-1 and ICAM-1 in human umbilical vein endothelial cells (HUVECs). nih.gove-dmj.org TAK-875, in contrast, did not show these inhibitory effects on LPS-induced NF-κB activation or adhesion molecule expression. nih.gove-dmj.orgresearchgate.net This highlights a differential modulation of inflammatory responses by this compound compared to TAK-875 in endothelial cells.
GW9508 has been shown to enhance neutrophil function, including chemotaxis and phagocytosis of E. coli, and modulate the lipid mediator profile during bacterial infections in preclinical models. frontiersin.org This suggests potential roles for GPR40 agonists beyond metabolic regulation, depending on the specific agonist.
Insights into Ligand-Dependent GPR40 Agonism and Functional Selectivity
The observed differences in signaling and preclinical effects among GPR40 agonists provide insights into ligand-dependent agonism and functional selectivity at the GPR40 receptor. GPR40 has been shown to have multiple ligand binding sites and can interact with various intracellular proteins, including Gαq, Gαs, and β-arrestin 1/2. frontiersin.orgnih.gove-dmj.org
Studies suggest that partial agonists like TAK-875 bind to one allosteric site (A1), primarily activating the Gαq pathway. nih.govresearchgate.netresearchgate.net Full agonists like AM1638 bind to a different allosteric site (A2) and activate both Gαq and Gαs pathways. nih.govresearchgate.netresearchgate.net This difference in binding sites and subsequent G protein coupling contributes to the distinct functional outcomes observed. nih.govresearchgate.netresearchgate.net The ability of different ligands to selectively activate specific signaling pathways downstream of GPR40 is referred to as biased agonism. mdpi.comnih.gov
The differential effects of this compound and TAK-875 on ischemic stroke and endothelial inflammation, despite both being considered partial agonists in some contexts, further underscore the concept of biased agonism. mdpi.comnih.gove-dmj.org Even within the category of partial agonists, structural differences can lead to preferential coupling to certain signaling cascades or interactions with accessory proteins like β-arrestins, resulting in diverse functional outcomes in different cell types and disease contexts. mdpi.comnih.govresearchgate.nete-dmj.org
Research into the binding modes of different agonists, including X-ray crystal structures, supports the idea that distinct binding poses can lead to varied conformational changes in the receptor, influencing its interaction with downstream signaling partners. nih.govresearchgate.netresearchgate.net This ligand-dependent structural rearrangement is a key factor driving functional selectivity.
The exploration of these distinctions is crucial for developing GPR40-targeted therapies with desired efficacy profiles and potentially reduced off-target effects. Understanding how different agonists differentially engage GPR40 signaling pathways and exert varied effects in preclinical models provides a basis for designing compounds with tailored pharmacological properties for specific therapeutic applications.
Future Directions and Unaddressed Research Questions for Ly2922470 and Gpr40 Agonists
Elucidation of Remaining Complex Molecular Mechanisms Downstream of GPR40 Activation
While GPR40 is known to primarily couple with Gαq proteins, leading to increased intracellular calcium levels and subsequent insulin (B600854) secretion, the full spectrum of downstream signaling pathways is still being explored nih.govpatsnap.com. Studies indicate that GPR40 can also engage Gαs and β-arrestin pathways, and the specific downstream effects can vary depending on the ligand, suggesting ligand-dependent signaling or biased agonism researchgate.netnih.govresearchgate.nete-dmj.org. For instance, while some agonists primarily activate the Gαq pathway, others can activate both Gαq and Gαs pathways, influencing incretin (B1656795) secretion researchgate.nete-dmj.org. LY2922470 has been shown to activate GPR40-mediated β-arrestin recruitment medchemexpress.com. Further research is needed to comprehensively map the intricate network of signaling cascades activated by this compound and other GPR40 agonists. Understanding how these different pathways contribute to various physiological outcomes, beyond glucose-dependent insulin secretion, such as anti-inflammatory effects and potential neuroprotection, is a critical area for future investigation patsnap.come-enm.orgmdpi.complos.orgfrontiersin.org. The precise mechanisms by which GPR40 activation influences processes like endoplasmic reticulum stress and oxidative stress, as observed with this compound and other agonists, also warrant further detailed study medchemexpress.come-enm.orglarvol.come-enm.org.
Identification of Novel Binding Sites or Allosteric Modulators on GPR40
GPR40 is understood to have at least two distinct binding sites: an orthosteric site that binds endogenous fatty acids and an allosteric site targeted by some synthetic agonists researchgate.netnih.govresearchgate.net. The binding of ligands to these different sites can lead to distinct conformational changes and influence the downstream signaling pathways engaged researchgate.netresearchgate.netnih.gov. While this compound has been characterized as a GPR40 agonist, further research is needed to definitively determine if it interacts with the orthosteric or an allosteric site, or potentially both, and how this interaction dictates its specific pharmacological profile acs.orgnih.gov. Identifying novel allosteric binding sites or developing allosteric modulators could offer new strategies to selectively target specific GPR40 signaling pathways, potentially leading to improved efficacy and reduced off-target effects nih.govnih.govfrontiersin.orgresearchgate.net. The plasticity of GPR40 ligand binding sites, both orthosteric and allosteric, highlights the potential for developing biased agonists with tailored therapeutic effects frontiersin.orgfrontiersin.org.
Development of Advanced Preclinical Models for Comprehensive Pathway Mapping
While rodent models have been instrumental in the preclinical evaluation of GPR40 agonists like this compound, there is a need for more advanced preclinical models that can more accurately recapitulate the complexity of human physiology and disease states researchgate.netnih.govresearchgate.net. Models that better mimic human metabolic diseases, neurodegenerative conditions, and inflammatory disorders where GPR40 plays a role would be invaluable for comprehensively mapping the pathways influenced by GPR40 activation and evaluating the full therapeutic potential of agonists patsnap.commdpi.complos.orgfrontiersin.org. Furthermore, developing models that allow for the detailed study of ligand-biased signaling in a physiological context is crucial to understand the translational implications of differential pathway activation nih.govresearchgate.netfrontiersin.org.
Potential for Combination Research with Other Mechanistic Agents in Disease Models
Given the multifaceted roles of GPR40 in metabolism, inflammation, and potentially neuroprotection, exploring the potential for combination therapy with other agents is a significant future direction patsnap.commdpi.complos.orgfrontiersin.org. Combining GPR40 agonists with drugs targeting complementary pathways could lead to synergistic therapeutic effects and potentially lower effective doses of individual agents. For example, combining GPR40 full agonists with DPP-IV inhibitors might offer enhanced glucose control by stabilizing elevated GLP-1 levels plos.org. Research into combinations for conditions beyond diabetes, such as inflammatory bowel disease, cardiovascular inflammation, and neurodegenerative diseases, based on GPR40's reported anti-inflammatory and neuroprotective properties, is also warranted mdpi.complos.orgfrontiersin.orgfrontiersin.org.
Gaps in Understanding Ligand Biased Signaling for this compound and its Translational Implications
The concept of ligand biased signaling at GPR40, where different ligands preferentially activate distinct downstream pathways (e.g., Gαq vs. β-arrestin), has emerged as a critical area of research nih.govresearchgate.netnih.govresearchgate.net. While studies have shown that agonists like TAK-875 exhibit biased signaling, the specific biased signaling profile of this compound and its implications for therapeutic outcomes are not yet fully understood medchemexpress.comnih.govresearchgate.nete-enm.org. A comprehensive understanding of how this compound biases signaling and how this translates to its observed effects in preclinical models is essential semanticscholar.orge-dmj.org. Bridging the gap between in vitro biased signaling profiles and in vivo therapeutic and potential off-target effects is crucial for the rational design and development of future GPR40-targeted therapies with improved efficacy and safety profiles nih.govfrontiersin.orgfrontiersin.org.
Q & A
Q. What is the pharmacological profile of LY2922470, and how does its species-specific activity influence preclinical study design?
this compound is a potent, selective, and orally active GPR40 agonist with EC50 values of 7 nM (human), 1 nM (mouse), and 3 nM (rat) . Researchers must account for species-specific EC50 variations when designing dose-response studies. For example, murine models require lower doses (e.g., 1 nM for mice) to achieve receptor activation compared to human cell lines. A standardized approach includes:
- In vitro validation : Use species-matched cell lines (e.g., human HEK293 cells transfected with GPR40) to confirm agonist activity.
- Dose conversion : Apply body surface area-based scaling for in vivo studies (e.g., mouse-to-human dose conversion factors provided in evidence tables) .
- Outcome measures : Monitor glucose tolerance, insulin secretion, and GLP-1 levels in diabetic rodent models .
Q. What experimental models are recommended for evaluating this compound’s antidiabetic efficacy?
Key models include:
- Streptozotocin (STZ)-induced diabetic rodents : Assess glucose-lowering effects and insulin/GLP-1 secretion via oral glucose tolerance tests (OGTT) .
- High-fat diet (HFD) models : Study long-term metabolic effects, including β-cell function preservation and lipid metabolism .
- Isolated pancreatic islets : Quantify glucose-stimulated insulin secretion (GSIS) to isolate direct β-cell effects from enteroendocrine GLP-1 contributions .
Advanced Research Questions
Q. How do mechanistic differences between this compound and other GPR40 agonists (e.g., TAK875, AM1638) impact experimental outcomes?
this compound exhibits distinct signaling properties:
- NF-κB pathway modulation : Unlike TAK875, this compound inhibits LPS-induced NF-κB phosphorylation and nuclear translocation in endothelial cells, suggesting anti-inflammatory potential .
- ER stress regulation : Both this compound and AM1638 attenuate palmitate-induced ER stress, but only AM1638 activates NRF2-dependent antioxidant pathways (e.g., HO-1 upregulation) .
- Experimental implications : Use pathway-specific inhibitors (e.g., GW1100 for GPR40 antagonism) to isolate this compound’s effects in co-treatment studies .
Q. How can researchers reconcile this compound’s lack of infarct volume reduction with functional improvement in ischemic stroke models?
In murine middle cerebral artery occlusion (MCAO) models, this compound did not reduce infarct size but improved functional outcomes (e.g., grip strength) . Methodological considerations include:
- Outcome prioritization : Use behavioral assays (e.g., rotarod, Morris water maze) over histopathology to capture subtle functional recovery.
- Timing of administration : Test this compound in acute vs. subacute stroke phases to optimize therapeutic windows.
- Combination therapy : Pair with thrombolytics (e.g., tPA) to assess synergistic effects on neuroprotection .
Q. What strategies address contradictions in this compound’s effects on inflammatory pathways across cell types?
Discrepancies arise in this compound’s ability to suppress adhesion molecules (e.g., VCAM-1/ICAM-1) in endothelial cells but not macrophages . Mitigation approaches:
- Cell-type-specific assays : Compare this compound’s effects in HUVECs, THP-1 monocytes, and primary microglia.
- Transcriptomic profiling : Use RNA-seq to identify GPR40-dependent vs. -independent pathways in different cell populations .
- In vivo validation : Employ tissue-specific GPR40 knockout models to dissect localized anti-inflammatory actions.
Methodological Guidance
Q. How should researchers optimize this compound dosing in longitudinal metabolic studies?
- Dose titration : Start with EC50 values adjusted for species (e.g., 1 nM in mice) and escalate based on tolerability (monitor weight, liver enzymes).
- Pharmacokinetics : Measure plasma half-life (oral administration) to determine dosing frequency .
- Biomarker panels : Combine glucose/insulin measurements with lipidomics to capture systemic metabolic effects .
Q. What controls are essential for interpreting this compound’s effects on insulin secretion?
- Negative controls : Include GPR40-knockout models or GW1100 co-treatment to confirm target specificity .
- Positive controls : Use known insulin secretagogues (e.g., sulfonylureas) to benchmark this compound’s efficacy .
- Off-target assays : Test this compound against related receptors (e.g., FFA1, GPR120) to rule out cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
